molecular formula C14H12O3 B6278608 (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid CAS No. 220914-32-9

(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid

Cat. No. B6278608
CAS RN: 220914-32-9
M. Wt: 228.2
InChI Key:
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Description

“(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid” is a chemical compound with the molecular formula C14H12O3 and a molecular weight of 228.2433 . It is known for its complex structure and has diverse applications in scientific research.


Synthesis Analysis

One area of research focuses on the development of efficient methods for synthesizing “this compound”. A study published in the journal Molecules described a novel synthesis process using readily available starting materials.


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular formula of C14H12O3 . The InChI string representation of the molecule is InChI=1/C14H12O3/c1-17-13-6-5-11-8-10 (3-7-14 (15)16)2-4-12 (11)9-13/h2-9H,1H3, (H,15,16)/b7-3+ .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.246g/cm3, a boiling point of 427.7°C at 760 mmHg, a refractive index of 1.667, and a flash point of 166.2°C .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2-naphthol", "methanol", "sodium hydroxide", "acetic anhydride", "acetic acid", "ethyl acetoacetate", "sodium ethoxide", "bromine", "sodium carbonate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 6-methoxynaphthalen-2-ol", "2-naphthol is reacted with methanol and sodium hydroxide to form 6-methoxynaphthalen-2-ol.", "Step 2: Synthesis of 6-methoxynaphthalene-2-carboxylic acid", "6-methoxynaphthalen-2-ol is reacted with acetic anhydride and acetic acid to form 6-methoxynaphthalene-2-carboxylic acid.", "Step 3: Synthesis of ethyl 3-(6-methoxynaphthalen-2-yl)acetoacetate", "6-methoxynaphthalene-2-carboxylic acid is reacted with ethyl acetoacetate and sodium ethoxide to form ethyl 3-(6-methoxynaphthalen-2-yl)acetoacetate.", "Step 4: Synthesis of (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid", "Ethyl 3-(6-methoxynaphthalen-2-yl)acetoacetate is reacted with bromine, sodium carbonate, and sodium borohydride to form (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid.", "Step 5: Purification of (2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid", "(2E)-3-(6-methoxynaphthalen-2-yl)prop-2-enoic acid is purified by treating with hydrochloric acid, sodium hydroxide, sodium bicarbonate, and sodium chloride, followed by water." ] }

CAS RN

220914-32-9

Molecular Formula

C14H12O3

Molecular Weight

228.2

Purity

95

Origin of Product

United States

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